A Technical Guide to the Physicochemical Properties and Stability of H-Pro-His-Val-OH
A Technical Guide to the Physicochemical Properties and Stability of H-Pro-His-Val-OH
Abstract
This technical guide provides a comprehensive analysis of the tripeptide H-Pro-His-Val-OH, detailing its fundamental physicochemical properties, stability profile under various conditions, and robust analytical methodologies for its characterization and quantification. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols. We delve into the unique structural attributes conferred by the proline, histidine, and valine residues, explaining their collective impact on solubility, charge, and susceptibility to degradation. The guide offers detailed, step-by-step protocols for HPLC-UV and LC-MS/MS analysis, serving as a self-validating framework for reliable experimental work. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this whitepaper aims to be an essential resource for the effective handling, analysis, and formulation of the H-Pro-His-Val-OH tripeptide.
Introduction to H-Pro-His-Val-OH
Low-molecular-weight peptides are foundational to numerous biological processes and represent a significant class of therapeutic candidates. Their activity is intrinsically linked to their amino acid sequence, which dictates their structure, physicochemical properties, and ultimately, their biological function and stability.[1] The tripeptide H-Pro-His-Val-OH is a unique molecule whose properties are a composite of its constituent amino acids: the conformationally rigid Proline (Pro), the ionizable and reactive Histidine (His), and the hydrophobic Valine (Val). Understanding the interplay of these residues is critical for any research or development application.
This guide provides the core technical data and methodologies required to work with H-Pro-His-Val-OH effectively. We will explore its essential properties, degradation pathways, and the analytical techniques necessary for its accurate quantification and stability assessment.
Core Physicochemical Properties
The physicochemical characteristics of a peptide are the primary determinants of its behavior in both in vitro and in vivo systems. These properties govern its solubility, interaction with biological targets, and its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Attributes
The fundamental properties of H-Pro-His-Val-OH are summarized below. The molecular formula and weight are consistent with its isomeric forms, H-His-Pro-Val-OH and H-Val-Pro-His-OH.[2][3]
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-1-((2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | (Predicted) |
| Sequence | Pro-His-Val | - |
| Molecular Formula | C₁₆H₂₅N₅O₄ | [2][3] |
| Molecular Weight | 351.40 g/mol | [2][3] |
| Exact Mass | 351.19065430 Da | [2] |
| XLogP3 (Predicted) | ~ -3.1 to -3.4 | [2][3] |
Expert Insight: The highly negative XLogP3 value indicates that H-Pro-His-Val-OH is a predominantly hydrophilic molecule.[2][3] This is a direct consequence of the charged termini and the polar imidazole side chain of histidine, which outweigh the hydrophobicity of the valine and proline residues. This property suggests good aqueous solubility but potentially poor passive diffusion across biological membranes.
Isoelectric Point (pI) and Solution Behavior
The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. It is dictated by the pKa values of the N-terminal amine (Pro), the C-terminal carboxylic acid (Val), and the histidine side chain.
-
N-terminal α-amino group (Pro): pKa ≈ 9.0 - 10.5
-
C-terminal α-carboxyl group (Val): pKa ≈ 2.0 - 3.0
-
Histidine imidazole side chain: pKa ≈ 6.0
The pI for this tripeptide can be estimated as the average of the two pKa values that bracket the neutral species, which are the histidine side chain and the N-terminal amine. Therefore, the theoretical pI is approximately 7.5 - 8.25 .
Causality Behind the Chemistry: At a physiological pH of ~7.4, the N-terminus will be protonated (+1), the C-terminus will be deprotonated (-1), and the histidine side chain (pKa ~6.0) will be partially protonated. The molecule will thus carry a slight net positive charge, enhancing its interaction with negatively charged biological surfaces. Peptide solubility is minimal at its pI due to the lack of net charge, which reduces repulsive electrostatic forces and can lead to aggregation.[4] Therefore, for solubilization, it is crucial to use buffers with a pH at least 1-2 units away from the theoretical pI.
Solubility and Formulation Considerations
The peptide's hydrophilicity suggests good solubility in aqueous buffers.[4] However, practical solubility can be influenced by several factors.
-
pH: As noted, solubility is lowest at the pI. Acidic (pH < 6) or alkaline (pH > 9) conditions will ensure the peptide is fully charged and thus more soluble.
-
Counterions: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts from the HPLC purification process. TFA salts generally improve the solubility of peptides in aqueous solutions and contribute to the total mass of the product.[5] For sensitive cell-based assays, residual TFA may be a concern, and salt exchange may be necessary.[5]
-
Hydrophobic Content: While the peptide is net hydrophilic, the presence of Val and Pro contributes some hydrophobic character. Peptides with hydrophobic content above 50% can be challenging to solubilize. H-Pro-His-Val-OH is well below this threshold.
Stability Profile: A Multi-faceted Assessment
Peptide stability is a critical parameter that impacts shelf-life, therapeutic efficacy, and analytical reproducibility.[6] Degradation can occur through chemical or enzymatic pathways.
Chemical Stability
pH-Dependent Hydrolysis: Like all peptides, H-Pro-His-Val-OH is susceptible to the hydrolysis of its amide bonds under harsh acidic or basic conditions, particularly at elevated temperatures.[7] The Pro-His and His-Val bonds are the primary sites of potential cleavage.
Oxidative Stability: The histidine residue is the most chemically reactive site on this peptide. It is susceptible to oxidation by reactive oxygen species (ROS) and certain chemical reagents, which can convert it to 2-oxo-histidine.[8] This modification alters the peptide's mass, charge, and potentially its biological activity.[8] Studies have shown that while histidine is less reactive than tyrosine, its degradation is still observable under oxidative conditions.[9]
Expert Insight: The oxidation of histidine can significantly complicate mass spectrometry analysis. It not only adds +16 Da to the parent mass but can also alter fragmentation patterns, potentially leading to misidentification or incorrect sequencing if not accounted for.[8]
Enzymatic Stability
The enzymatic stability of a peptide determines its half-life in biological systems such as plasma or the gastrointestinal tract.[10]
-
Exopeptidases: The peptide is a potential substrate for aminopeptidases that cleave the N-terminal proline and carboxypeptidases that cleave the C-terminal valine. Specific prolyl aminopeptidases exist that recognize and hydrolyze the N-terminal proline residue.[11]
-
Endopeptidases: The internal His-Val bond may be susceptible to cleavage by proteases like chymotrypsin, which targets the C-terminus of large hydrophobic residues.
-
The Protective Role of Proline: The presence of proline significantly influences peptide stability. The rigid pyrrolidine ring restricts the conformational freedom of the peptide backbone, often making proline-containing peptides more resistant to non-specific proteolytic degradation compared to more flexible sequences.[12] Tripeptides like Val-Pro-Pro have been shown to be highly resistant to digestive enzymes.[12]
dot
Caption: Factors influencing the stability of H-Pro-His-Val-OH.
Storage and Handling
Based on its susceptibility to hydrolysis and oxidation, proper storage is paramount.
-
Short-Term: Lyophilized powder should be stored at or below -20°C, protected from moisture.[13]
-
Long-Term: For long-term storage, -80°C is recommended.[13]
-
In Solution: Peptide solutions are significantly less stable. Prepare solutions fresh and use them promptly. If storage is unavoidable, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Solutions of peptides are generally unstable and should be prepared fresh.[14]
Analytical Methodologies
Accurate and reproducible quantification is the foundation of any scientific study.[15] For H-Pro-His-Val-OH, chromatographic methods are superior to general colorimetric protein assays.
Protocol: Quantification by RP-HPLC-UV
This method is widely accessible and suitable for routine analysis of purity and concentration in simple matrices.[16]
Methodology Rationale: Reverse-phase chromatography separates molecules based on hydrophobicity. A C18 column is a standard choice for peptides.[10] The mobile phase consists of an aqueous solvent (A) and an organic solvent (B, typically acetonitrile), both acidified with a small amount of TFA or formic acid to improve peak shape and ensure ionization. The peptide is detected by its absorbance at ~214 nm, corresponding to the peptide bond.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of H-Pro-His-Val-OH reference standard in LC-MS grade water. Create a serial dilution to generate a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Preparation: Dilute the unknown sample to fall within the range of the calibration curve.
-
Instrumentation & Conditions:
-
System: HPLC with UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 60 22.0 95 25.0 95 26.0 5 | 30.0 | 5 |
-
Data Analysis: Integrate the peak area corresponding to the peptide. Plot the peak areas of the standards against their concentrations to generate a linear calibration curve. The concentration of the unknown sample is determined by interpolating its peak area onto this curve.[16]
Trustworthiness Check: The protocol is self-validating through the use of a multi-point calibration curve. For the results to be considered reliable, the correlation coefficient (r²) of the linear regression must be >0.99.[16]
Protocol: Stability Assessment in Human Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method to determine the peptide's half-life in a complex biological matrix, a critical step in preclinical drug development.[10]
// Connections between subgraphs incubate -> quench [label="At time points\n(0, 5, 15, 30, 60 min)"]; supernatant -> lcms; }
Sources
- 1. Synthesis of the tripeptide H–ProAla–Glu–OH and an investigation of its toxicological properties | Pharmacy [pharmaciyajournal.ru]
- 2. His-Pro-Val | C16H25N5O4 | CID 145455951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Val-Pro-His | C16H25N5O4 | CID 145459025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. H-Pro-Val-OH peptide [novoprolabs.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of aminoacidic pro-drugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Producibility and digestibility of antihypertensive beta-casein tripeptides, Val-Pro-Pro and Ile-Pro-Pro, in the gastrointestinal tract: analyses using an in vitro model of mammalian gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
